(5-Fluoro-3-methylpyridin-2-yl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (5-Fluoro-3-methylpyridin-2-yl)methanol involves the reduction of 5-fluoro-3-methylpyridine-2-carbaldehyde using sodium borohydride in ethanol at room temperature . The reaction is typically carried out for 3 hours, followed by quenching with a saturated aqueous ammonium chloride solution . The reaction mixture is then extracted with dichloromethane, and the organic phases are concentrated and purified by column chromatography .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Fluoro-3-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-fluoro-3-methylpyridine-2-carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (5-Fluoro-3-methylpyridin-2-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds . It is also used in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems and as a precursor in the synthesis of biologically active molecules .
Medicine: Research involving this compound includes its potential use in drug discovery and development . It serves as a starting material for the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of (5-Fluoro-3-methylpyridin-2-yl)methanol depends on its specific application and the molecular targets involved. . The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
- (5-Fluoro-3-pyridinyl)methanol
- (5-Fluoro-2-methylpyridin-3-yl)methanol
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Comparison: (5-Fluoro-3-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules . Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIQRVUEDFESBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855976 | |
Record name | (5-Fluoro-3-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360953-18-9 | |
Record name | (5-Fluoro-3-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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